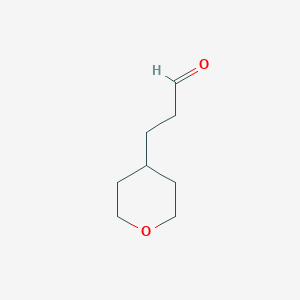

3-(Oxan-4-yl)propanal

Description

Contextualization within Heterocyclic Aldehyde Chemistry

Heterocyclic aldehydes are a class of organic compounds that incorporate an aldehyde group (-CHO) attached to a heterocyclic ring system. These compounds are of immense importance in organic chemistry due to the dual reactivity offered by the aldehyde and the heterocyclic core. The aldehyde function is a gateway to a vast number of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.

3-(Oxan-4-yl)propanal is a prime example of a saturated heterocyclic aldehyde. The oxane ring, a six-membered heterocycle containing an oxygen atom, is a common structural feature in many natural products and pharmacologically active compounds. Unlike aromatic heterocyclic aldehydes, the saturated nature of the oxane ring in this compound imparts flexibility and a distinct three-dimensional geometry to the molecules derived from it. The chemistry of propanal and its derivatives is also well-established, involving reactions at the aldehyde group and the adjacent α- and β-carbons. wikipedia.org The synthesis of various 3-propanal derivatives can be achieved through multi-step processes, often starting from a Knoevenagel condensation, followed by reduction and oxidation steps. researchgate.netnih.gov

The presence of the oxane ring can influence the reactivity of the propanal side chain through steric and electronic effects. This interplay allows for selective transformations and the construction of complex stereochemistry, which is a crucial aspect of modern synthetic chemistry. The synthesis of various N-, O-, and S-heterocycles often utilizes alkynyl aldehydes as key building blocks in cyclization reactions. researchgate.netnih.gov

Significance as a Foundational Synthon in Complex Molecule Assembly

In the strategic planning of organic syntheses, a concept known as retrosynthetic analysis is often employed. numberanalytics.comwikipedia.orgscitepress.org This process involves mentally deconstructing a complex target molecule into simpler, readily available starting materials. wikipedia.org In this context, a "synthon" is a conceptual fragment that represents a potential synthetic precursor. numberanalytics.comwikipedia.orgamazonaws.com

This compound serves as a valuable C₃-synthon that introduces the tetrahydropyran-propyl fragment into a target structure. Its aldehyde functionality makes it an electrophilic partner in a variety of crucial bond-forming reactions. For instance, it can be used in the synthesis of:

Substituted Propanols and Propanoic Acids: The aldehyde can be easily reduced to the corresponding primary alcohol, 3-(oxan-4-yl)propan-1-ol, or oxidized to the carboxylic acid, 3-(oxan-4-yl)propanoic acid. uni.lu These derivatives are themselves versatile intermediates. The reduction of similar 3-propanoic acid derivatives to 3-propanol derivatives is a common synthetic step. researchgate.net

Heterocyclic Systems: The propanal moiety can participate in condensation reactions with various dinucleophiles to construct new heterocyclic rings. For example, reaction with hydrazines can lead to pyrazoles, while reaction with β-ketoesters or amides can be a pathway to dihydropyridines and other nitrogen-containing heterocycles. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, for example, often starts from β-aroylpropionic acids. nih.gov Similarly, multicomponent reactions are a powerful tool for building complex heterocyclic structures. nih.gov

Biologically Active Molecules: The tetrahydropyran (B127337) ring is a recognized pharmacophore found in numerous drugs. By using this compound as a starting material, medicinal chemists can efficiently synthesize novel compounds for biological screening. For instance, the synthesis of various biologically active molecules, including those with anti-inflammatory or antimicrobial properties, often involves heterocyclic intermediates. nih.govresearchgate.net The 1,3,4-oxadiazole ring, in particular, is a component of many compounds with a wide range of biological activities. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQGHLGJSCIVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952685-59-5 | |

| Record name | 3-(oxan-4-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Chemical Synthesis of 3 Oxan 4 Yl Propanal

Retrosynthetic Analysis and Target-Oriented Synthesis Pathways

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.com For 3-(Oxan-4-yl)propanal, this analysis reveals several viable synthetic routes.

Convergent Approaches Utilizing Pyran and Propanal Precursors

A convergent synthesis strategy involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final stages. youtube.comnih.gov This approach can be highly efficient as it allows for the rapid assembly of complex structures.

A logical disconnection for a convergent synthesis of this compound is between the oxane ring and the propanal side chain. This suggests the coupling of a suitable tetrahydropyran-based nucleophile or electrophile with a three-carbon aldehyde synthon. For instance, a Grignard reagent derived from 4-bromomethyltetrahydropyran could be reacted with an appropriate propanal equivalent. Alternatively, a Wittig-type reaction between tetrahydropyran-4-carbaldehyde and a two-carbon ylide, followed by hydroboration-oxidation, could furnish the desired propanal.

Linear Synthesis from Readily Available Starting Materials

Linear synthesis involves the sequential modification of a single starting material through a series of reactions until the target molecule is formed. youtube.com While potentially longer, this approach can be advantageous if a common and inexpensive starting material can be elaborated efficiently.

A plausible linear synthesis could commence from 4-substituted tetrahydropyran (B127337) derivatives. For example, starting with 3-(Oxan-4-yl)propan-1-ol, a simple oxidation would yield the target aldehyde. This precursor alcohol itself can be synthesized through various means, such as the reduction of the corresponding carboxylic acid or ester, 3-(Oxan-4-yl)propanoic acid. Another linear approach could involve the hydroformylation of a suitable alkene precursor containing the oxane ring.

Functional Group Interconversions Leading to the Aldehyde Moiety

The formation of the aldehyde group is a critical step in the synthesis of this compound. Several methods for functional group interconversion can be employed to achieve this transformation with high chemoselectivity.

Chemoselective Oxidation of 3-(Oxan-4-yl)propan-1-ol and Related Alcohols

The most direct route to this compound is the oxidation of its corresponding primary alcohol, 3-(Oxan-4-yl)propan-1-ol. evitachem.com The challenge lies in preventing over-oxidation to the carboxylic acid. bham.ac.uk A variety of modern, mild oxidizing agents are available for this purpose.

Commonly used reagents for this selective transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). bham.ac.uk Catalytic aerobic oxidation methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) or a copper catalyst system, offer a greener and more practical alternative. sigmaaldrich.comorganic-chemistry.orgsigmaaldrich.com These methods are known for their high chemoselectivity for primary alcohols, operating under mild, often room temperature, conditions. sigmaaldrich.comsigmaaldrich.com

| Reagent/System | Conditions | Characteristics |

| Pyridinium Chlorochromate (PCC) | Stoichiometric, CH₂Cl₂ | Reliable, but chromium-based and requires careful handling. bham.ac.uk |

| Dess-Martin Periodinane (DMP) | Stoichiometric, CH₂Cl₂ | Mild, neutral conditions, tolerates sensitive functional groups. bham.ac.uk |

| Swern Oxidation | Cryogenic (-78 °C), DMSO, (COCl)₂, Et₃N | High-yielding, avoids heavy metals, but requires low temperatures and careful control. organic-chemistry.org |

| TEMPO/NaOCl | Catalytic TEMPO, stoichiometric NaOCl | Highly chemoselective for primary alcohols, avoids over-oxidation. organic-chemistry.org |

| Cu/TEMPO/Air | Catalytic Cu(I), catalytic TEMPO, Air | Green, uses ambient air as the oxidant, practical for bench-scale synthesis. sigmaaldrich.comsigmaaldrich.com |

Reductive and Decarboxylative Pathways for Propanal Formation

Alternatively, the aldehyde can be generated from other functional groups, such as carboxylic acids or their derivatives.

Reductive Pathways: The direct reduction of a carboxylic acid, such as 3-(Oxan-4-yl)propanoic acid, to an aldehyde is challenging as the aldehyde is an intermediate that is typically further reduced to the primary alcohol. libretexts.org However, this transformation can be achieved by first converting the carboxylic acid to a more reactive derivative. For example, conversion to an acid chloride followed by reduction with a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can effectively stop the reduction at the aldehyde stage. libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction. libretexts.org

Decarboxylative Pathways: Decarboxylation reactions offer another strategic entry to aldehydes. Oxidative decarboxylation of arylacetic acids has emerged as a useful method for synthesizing aryl aldehydes. chemrevlett.com While less common for aliphatic aldehydes, analogous transformations could potentially be developed. For instance, a carboxylic acid precursor could be converted into a redox-active ester, which then undergoes a radical decarboxylation and subsequent trapping to form the aldehyde. organic-chemistry.org Another approach involves the decarboxylative aldol (B89426) reaction, where a β-keto acid reacts with an aldehyde equivalent, although this is more suited for forming α-hydroxy ketones. beilstein-journals.org

Catalytic and Reagent-Controlled Synthetic Transformations

Modern organic synthesis heavily relies on catalytic and reagent-controlled reactions to achieve high efficiency and selectivity. The synthesis of this compound can benefit from such transformations.

Catalytic hydrogenation is a fundamental reaction for reductions. For example, the Rosenmund reduction allows for the conversion of an acyl chloride to an aldehyde by hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄). ncert.nic.inharvard.edu This method could be applied to 3-(Oxan-4-yl)propanoyl chloride.

In building the carbon skeleton, catalytic cross-coupling reactions are invaluable. While not directly forming the propanal, reactions like the Suzuki or Sonogashira coupling could be used to construct the C-C bond between the oxane ring and a three-carbon side chain precursor, which is then converted to the aldehyde.

Furthermore, organocatalysis provides powerful tools for asymmetric synthesis. While not strictly necessary for the achiral target this compound, related chiral derivatives could be synthesized using chiral primary amine catalysts for reactions like Michael additions to construct the side chain stereoselectively. researchgate.netmdpi.com

The choice of specific catalysts and reagents is crucial for controlling the outcome of reactions, minimizing side products, and ensuring the integrity of the oxane ring throughout the synthetic sequence.

Knoevenagel Condensation Strategies and Subsequent Modifications

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. alfa-chemistry.comwikipedia.org For the synthesis of this compound, a multi-step strategy commencing with a Knoevenagel condensation is a viable and well-precedented approach.

This strategy would begin with the condensation of tetrahydropyran-4-carbaldehyde with a suitable active methylene compound, such as malonic acid or its esters (e.g., diethyl malonate). The use of malonic acid, often in conjunction with a base like pyridine (B92270) and a catalyst such as piperidine (B6355638), is known as the Doebner modification. wikipedia.orgorganic-chemistry.org This variant is particularly advantageous as the initial condensation product can undergo in situ decarboxylation to yield an α,β-unsaturated acid. Subsequent steps are then required to convert this intermediate into the target saturated aldehyde.

A plausible synthetic sequence is outlined below:

Knoevenagel-Doebner Condensation: Tetrahydropyran-4-carbaldehyde is reacted with malonic acid in pyridine with a catalytic amount of piperidine. This reaction forms 3-(oxan-4-yl)acrylic acid.

Reduction of the α,β-Unsaturated Acid/Ester: The resulting acrylic acid derivative can be converted to an ester and then subjected to reduction. A more direct approach involves the reduction of the α,β-unsaturated acid itself.

Selective Reduction to the Saturated Aldehyde: The key challenge lies in the selective reduction of the carbon-carbon double bond of the α,β-unsaturated intermediate while preserving the aldehyde functionality. Various methods are available for the 1,4-reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org For instance, catalytic hydrogenation using specific catalysts like nickel boride has been shown to chemoselectively reduce the double bond in α,β-unsaturated aldehydes and ketones. researchgate.net Another effective method is the use of rhodium complexes, such as Rh(Phebox) catalysts with alkoxyhydrosilanes, which can achieve selective conjugate reduction. organic-chemistry.org

The following table summarizes representative conditions for the key transformations in this proposed synthetic route, based on analogous reactions reported in the literature.

| Transformation | Starting Materials | Reagents and Conditions | Product | Key Features |

| Knoevenagel-Doebner Condensation | Aldehyde, Malonic Acid | Pyridine, Piperidine (cat.), Heat | α,β-Unsaturated Acid | Condensation followed by decarboxylation. wikipedia.org |

| Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Ester | Standard esterification procedure. |

| Conjugate Reduction (Hydrosilylation) | α,β-Unsaturated Aldehyde | Rh(Phebox) catalyst, (EtO)₂MeSiH | Saturated Aldehyde | High chemoselectivity for 1,4-reduction. organic-chemistry.org |

| Conjugate Reduction (Hydrogenation) | α,β-Unsaturated Aldehyde | NiCl₂·6H₂O, NaBH₄, MeOH/H₂O | Saturated Aldehyde | Mild conditions and good yields. researchgate.net |

Transition-Metal-Catalyzed and Organocatalytic Approaches

Modern catalytic methods provide more direct and atom-economical routes to aldehydes like this compound. These approaches often involve the use of sophisticated transition-metal complexes or small organic molecules as catalysts to achieve high levels of selectivity and efficiency.

Transition-Metal-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a powerful industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. nih.govnih.gov This reaction is catalyzed by transition metals, most commonly rhodium and cobalt. wiley-vch.de For the synthesis of this compound, the hydroformylation of 4-allyl-tetrahydro-2H-pyran would be a direct one-step approach.

The primary challenge in the hydroformylation of terminal alkenes like 4-allyl-tetrahydro-2H-pyran is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer. The choice of ligand coordinated to the metal center plays a crucial role in directing the reaction outcome. nih.gov Bulky phosphine (B1218219) or phosphite (B83602) ligands are often employed to promote the formation of the linear product. researchgate.net

| Catalyst System | Ligand Type | Typical Substrate | Regioselectivity (Linear:Branched) | Reference |

| Rh(I) complexes | Bidentate phosphines (e.g., Xantphos) | Terminal alkenes | High (e.g., >95:5) | nih.gov |

| Pd(II) complexes | Bidentate phosphines | Terminal alkenes | Moderate (e.g., ~2.5:1) | researchgate.net |

| Co₂(CO)₈ | Unmodified | Terminal alkenes | Good (e.g., 4:1) | wiley-vch.de |

Organocatalytic Strategies

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in synthetic chemistry. acs.orgrsc.org For the synthesis of this compound, an organocatalytic Michael addition strategy could be employed.

One plausible route involves the reaction of an enamine, generated in situ from propanal and a chiral secondary amine catalyst (e.g., a derivative of proline), with a suitable Michael acceptor containing the oxane ring. For instance, a vinyl sulfone or a vinyl phosphonate (B1237965) derived from tetrahydropyran-4-carbaldehyde could serve as the Michael acceptor. Following the conjugate addition, the resulting intermediate would need to be hydrolyzed to release the aldehyde functionality.

An alternative organocatalytic approach could involve a domino reaction. For example, a Michael-aldol sequence between glutaraldehyde (B144438) and an appropriate reaction partner could potentially be adapted to construct the substituted cyclohexane (B81311) ring system, which would then require further transformations to yield the desired oxane structure. nih.govacs.org

| Catalyst Type | Reaction | Substrates | Key Features | Reference |

| Chiral secondary amine (e.g., prolinol ether) | Michael addition | Aldehyde, Nitroalkene | Forms a new C-C bond at the β-position. | acs.org |

| Chiral secondary amine | Michael/Aldol domino | Dialdehyde, α,β-Unsaturated ketone | Constructs cyclic systems with high stereoselectivity. | acs.org |

| N-Heterocyclic Carbene (NHC) | Umpolung catalysis | Aldehyde, Michael acceptor | Reverses the normal reactivity of the aldehyde. |

These catalytic approaches offer the potential for highly efficient and enantioselective syntheses, which is particularly important for applications in the life sciences. The development of new catalysts continues to expand the scope and utility of these powerful synthetic methodologies.

Explorations into the Chemical Reactivity and Transformations of 3 Oxan 4 Yl Propanal

Reactivity Profile of the Aldehyde Functionality

The aldehyde group is the primary site of reactivity in 3-(Oxan-4-yl)propanal, participating in a wide array of chemical transformations characteristic of this functional group. mdpi.com

Nucleophilic Additions and Condensations (e.g., Aldol (B89426), Knoevenagel, Mannich)

The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. This reactivity is central to several key carbon-carbon bond-forming reactions.

Aldol Condensation: In the presence of a base, this compound can undergo self-condensation or a crossed-aldol condensation with other enolizable carbonyl compounds. iitk.ac.inlibretexts.org The reaction proceeds through the formation of an enolate ion which then acts as a nucleophile. iitk.ac.in For instance, the reaction of this compound with another molecule of itself would yield a β-hydroxy aldehyde. libretexts.orgyoutube.com Subsequent dehydration of this aldol adduct can lead to the formation of an α,β-unsaturated aldehyde. youtube.com The crossed-aldol condensation of this compound with propanal is also a feasible transformation, potentially leading to a variety of products depending on the reaction conditions. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638). sigmaaldrich.comorganic-chemistry.org The reaction typically proceeds to the α,β-unsaturated product through a spontaneous dehydration step. sigmaaldrich.com This method provides a reliable route to extend the carbon chain and introduce new functional groups.

Mannich Reaction: The Mannich reaction is a three-component condensation involving this compound, a primary or secondary amine (or ammonia), and another compound with an acidic proton (often a ketone). byjus.comnih.govnih.gov This aminoalkylation reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. byjus.comnih.gov These products are valuable intermediates in the synthesis of various nitrogen-containing compounds. researchgate.net

Table 1: Overview of Nucleophilic Addition and Condensation Reactions

| Reaction | Reactants with this compound | Key Product Type |

|---|---|---|

| Aldol Condensation | Itself or another enolizable carbonyl | β-Hydroxy aldehyde |

| Knoevenagel Condensation | Active methylene compound (e.g., malonic ester) | α,β-Unsaturated carbonyl compound |

Carbon-Carbon Bond Forming Reactions: Organometallic Additions and Related Processes

Organometallic reagents are potent nucleophiles that readily add to the carbonyl group of this compound, leading to the formation of new carbon-carbon bonds and secondary alcohols upon workup. masterorganicchemistry.com

Grignard Reactions: Grignard reagents (RMgX) react with this compound to yield secondary alcohols. sigmaaldrich.comchemguide.co.uk The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon. youtube.com For example, the reaction with methylmagnesium bromide would produce 1-(oxan-4-yl)butan-2-ol. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.comchemguide.co.uk

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (RLi) are highly reactive nucleophiles that add to aldehydes to form secondary alcohols.

Oxidation Reactions to Carboxylic Acids and Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(Oxan-4-yl)propanoic acid. smolecule.com This transformation can be achieved using a variety of oxidizing agents.

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Silver oxide (Ag₂O)

Hydrogen peroxide (H₂O₂)

The choice of reagent often depends on the presence of other sensitive functional groups in the molecule. google.com

Reductions to Alcohols and Amines

The aldehyde group is readily reduced to a primary alcohol or converted to an amine through reductive amination.

Reduction to Alcohols: The reduction of this compound yields 3-(Oxan-4-yl)propan-1-ol. evitachem.com This can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. evitachem.com

Reductive Amination: This process involves the reaction of this compound with an amine in the presence of a reducing agent. researchgate.net An imine intermediate is formed in situ, which is then reduced to the corresponding amine. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.comorganic-chemistry.org This reaction is a powerful tool for the synthesis of various substituted amines.

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent Examples | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

Transformations Involving the Tetrahydropyran (B127337) Ring System

While the tetrahydropyran (THP) ring is generally more stable than the aldehyde group, it can be functionalized through various synthetic strategies. beilstein-journals.orgnih.gov The presence of the ether linkage within the ring influences its reactivity.

Strategies for Functionalization of the Pyran Ring

Functionalization of the THP ring often requires more forcing conditions or specific synthetic routes designed to introduce substituents at desired positions.

Prins Cyclization: Although not a direct functionalization of a pre-existing THP ring, the Prins reaction is a powerful method for constructing substituted tetrahydropyran rings from homoallylic alcohols and aldehydes. beilstein-journals.orgresearchgate.netntu.edu.sg This strategy allows for the stereoselective synthesis of highly substituted THP derivatives. beilstein-journals.orgresearchgate.net

Hetero-Diels-Alder Reactions: This cycloaddition reaction can be employed to construct the tetrahydropyran ring system with control over stereochemistry. nih.govnih.gov

Ring-Opening and Re-closing Strategies: In some cases, the THP ring can be opened under specific conditions, functionalized, and then re-closed to introduce new substituents.

Radical Reactions: Free radical reactions can sometimes be used to introduce functional groups onto saturated heterocyclic systems like the tetrahydropyran ring, although selectivity can be a challenge.

The synthesis of complex molecules containing the tetrahydropyran motif often relies on building the ring with the desired functionality in place, rather than modifying a simple THP core. nih.govnih.govjst.go.jp

Mechanistic Studies and Elucidation of Reaction Pathways for 3 Oxan 4 Yl Propanal Transformations

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is crucial for understanding the rate at which transformations of 3-(Oxan-4-yl)propanal occur and the energy changes involved. Kinetic studies would focus on determining the rate law, rate constants, and the influence of various parameters such as temperature, pressure, and catalyst concentration on the reaction rate. Thermodynamic investigations would determine the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction, indicating its spontaneity and equilibrium position.

For a typical transformation of this compound, such as its oxidation to 3-(Oxan-4-yl)propanoic acid, a kinetic study would be designed to monitor the concentration of the reactant or product over time. The data obtained could then be used to determine the reaction order and rate constant.

Illustrative Kinetic Data for the Oxidation of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

This table illustrates hypothetical kinetic data for the oxidation of this compound. The data suggests the reaction is first order with respect to this compound and zero order with respect to the oxidant.

Thermodynamic parameters for reactions involving this compound could be determined using calorimetry or calculated from the temperature dependence of the equilibrium constant.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed during the conversion of reactants to products. lgcstandards.com Their identification and characterization are key to elucidating a reaction mechanism. For transformations of this compound, various intermediates could be postulated depending on the reaction type. For instance, in an acid-catalyzed acetal (B89532) formation, a protonated aldehyde followed by a carbocation stabilized by the adjacent oxygen atom would be expected intermediates.

Trapping experiments are a powerful tool for identifying short-lived intermediates. lgcstandards.com This involves introducing a trapping agent that reacts specifically with the suspected intermediate to form a stable, characterizable product. Spectroscopic techniques such as NMR and mass spectrometry would then be used to identify the trapped species.

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. These methods can be used to model reactants, products, transition states, and intermediates, providing energetic and structural information that is often difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. evitachem.comdocbrown.info DFT calculations can be employed to locate the transition state structures for elementary reaction steps and to calculate their corresponding activation energies. evitachem.com By mapping the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction mechanism and helps to identify the rate-determining step. For example, DFT could be used to model the transition state for the nucleophilic attack of a hydride reagent on the carbonyl carbon of this compound.

Illustrative DFT-Calculated Relative Energies for a Hypothetical Reduction of this compound

| Species | Relative Energy (kcal/mol) |

| This compound + Hydride | 0.0 |

| Transition State | +15.2 |

| 3-(Oxan-4-yl)propan-1-ol | -25.8 |

This table provides a hypothetical energy profile for the reduction of this compound, as would be calculated using DFT. The data indicates an exothermic reaction with a moderate activation barrier.

Molecular dynamics (MD) simulations can be used to study the time evolution of a reacting system. arxiv.org By simulating the trajectories of atoms and molecules over time, MD can provide insights into the dynamic aspects of a reaction, such as the role of solvent molecules and conformational changes during the reaction process. arxiv.org For this compound, MD simulations could be used to investigate how the flexible oxane ring influences the accessibility of the aldehyde functional group to a reactant.

Experimental Techniques for Mechanistic Elucidation

A variety of advanced experimental techniques are available to probe reaction mechanisms in real-time. These methods provide direct observational data on the species present in a reaction mixture as the reaction progresses.

In operando spectroscopy refers to the analysis of a reaction as it is happening, without the need to isolate samples. This provides a continuous stream of data on the concentrations of reactants, products, and any observable intermediates.

React-IR (Reaction Analysis using Infrared Spectroscopy): This technique utilizes a probe that is inserted directly into the reaction vessel to collect infrared spectra at regular intervals. The characteristic vibrational frequencies of functional groups allow for the tracking of different species. For a reaction of this compound, the disappearance of the characteristic C=O stretch of the aldehyde (around 1725 cm⁻¹) and the appearance of a new band, for instance, the O-H stretch of an alcohol product (around 3300 cm⁻¹), could be monitored in real-time.

In situ NMR (Nuclear Magnetic Resonance) Spectroscopy: Similar to React-IR, in situ NMR involves acquiring NMR spectra of the reacting mixture at various time points. This technique provides detailed structural information about the species present. For transformations of this compound, the characteristic aldehyde proton signal (around 9.8 ppm) could be monitored to follow the progress of the reaction. The emergence of new signals would provide evidence for the formation of products and potentially intermediates.

Mass Spectrometry for Detection of Transient Species (e.g., ESI-MS)

The identification of short-lived intermediates is a cornerstone of mechanistic investigation. Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly powerful technique for this purpose, as it allows for the gentle ionization of molecules directly from solution, enabling the detection of transient species that might otherwise be too reactive or unstable to observe.

In the context of this compound transformations, ESI-MS can be employed to intercept and characterize key intermediates. For instance, in acid- or base-catalyzed reactions, it is plausible to detect protonated or deprotonated forms of the aldehyde, as well as transient acetal or hemiacetal species formed with the solvent or other nucleophiles present in the reaction mixture. The high sensitivity and rapid analysis time of ESI-MS make it ideal for monitoring reaction progress and identifying fleeting intermediates that exist at low concentrations.

Hypothetical ESI-MS Data for a Monitored Reaction:

To illustrate the potential application of this technique, consider a hypothetical acid-catalyzed self-condensation of this compound. An ESI-MS analysis could potentially identify the following species:

| m/z (Observed) | Proposed Species | Formula | Significance |

| 143.1015 | [M+H]⁺ | C₈H₁₅O₂⁺ | Protonated this compound (reactant) |

| 161.1121 | [M+H+H₂O]⁺ | C₈H₁₇O₃⁺ | Hydrated intermediate (gem-diol) |

| 267.1853 | [2M-H₂O+H]⁺ | C₁₆H₂₇O₃⁺ | Protonated aldol (B89426) condensation product |

This data is illustrative and intended to demonstrate the potential of ESI-MS in mechanistic studies of this compound.

The detection of such species would provide direct evidence for the proposed reaction pathway, confirming the involvement of specific intermediates and lending significant weight to a hypothesized mechanism.

Isotopic Labeling Studies

Isotopic labeling is an elegant and definitive method for elucidating reaction mechanisms by tracing the fate of individual atoms throughout a chemical transformation. By strategically replacing specific atoms in a reactant molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), oxygen-18 (¹⁸O)), it is possible to follow their path and pinpoint bond-forming and bond-breaking events.

For reactions involving this compound, isotopic labeling can provide unambiguous answers to mechanistic questions. For example, to determine the mechanism of an oxidation reaction at the aldehyde functionality, the aldehydic proton could be replaced with deuterium. The position of the deuterium label in the resulting carboxylic acid product, or its absence, would reveal whether the reaction proceeds via a hydride abstraction or an alternative pathway.

Illustrative Isotopic Labeling Experiment:

Consider the reduction of this compound to 3-(Oxan-4-yl)propan-1-ol using a hydride reducing agent. To probe the mechanism, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used.

| Reactant | Labeled Position | Expected Product | Mechanistic Insight |

| This compound | Unlabeled | 3-(Oxan-4-yl)propan-1,1-dideuterio-1-ol | The presence of two deuterium atoms on the carbinol carbon of the product would confirm that the hydride source is the reducing agent and that it attacks the carbonyl carbon. |

| This compound-1-d | Aldehyde Deuterium | 3-(Oxan-4-yl)propan-1-deuterio-1-ol | Using a standard reducing agent (e.g., NaBH₄) with the deuterated aldehyde would result in a singly deuterated alcohol, confirming the fate of the original aldehydic proton. |

The analysis of the products from such experiments, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides irrefutable evidence for the proposed mechanistic steps. These studies are critical for building a complete and accurate picture of how transformations of this compound occur at the molecular level.

Applications of 3 Oxan 4 Yl Propanal As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Natural Product Analogues

While 3-(Oxan-4-yl)propanal possesses a reactive aldehyde and a tetrahydropyran (B127337) ring, a common motif in bioactive molecules, specific and detailed research findings on its direct application as a precursor in the synthesis of widely recognized pharmacologically relevant scaffolds or complex natural product analogues are not extensively documented in publicly available scientific literature.

The tetrahydropyran moiety is a key structural feature in numerous natural products with significant biological activities. The synthesis of analogues of natural products is a crucial strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. General strategies for creating such analogues include diverted total synthesis and function-oriented synthesis. However, specific examples detailing the incorporation of this compound into these synthetic pathways to generate targeted, pharmacologically active agents are not readily found.

The aldehyde functionality of this compound makes it a suitable candidate for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, which are fundamental in the construction of larger, more complex molecules. For instance, propanal and its derivatives are known to participate in such reactions. In principle, this compound could be employed to introduce the oxane-4-yl-propyl fragment into a target molecule, potentially influencing its biological activity.

Despite the logical synthetic utility of this building block, a comprehensive review of current literature does not reveal specific, published examples of its use in the synthesis of known pharmaceutical compounds or natural product analogues. Further research and publication in this area would be necessary to fully document its potential.

Integration into Heterocyclic Systems and Macrocyclic Architectures

The integration of this compound into more complex heterocyclic systems and macrocyclic architectures is a chemically feasible but not widely reported application. The aldehyde group is a versatile functional handle for cyclization reactions to form various heterocycles. For example, it could react with dinucleophiles to form new heterocyclic rings.

The synthesis of fused or spirocyclic systems containing the tetrahydropyran moiety is an area of interest in organic synthesis. However, specific methodologies employing this compound for this purpose are not well-documented. The construction of macrocycles often involves the use of bifunctional building blocks in cyclization reactions, and while this compound could be modified to serve this purpose, concrete examples are not prevalent in the literature. The tetrahydropyranone motif, which is related to the oxane structure, has been utilized in the synthesis of macrocyclic natural products like neopeltolide (B1256781) and okilactiomycin.

Chiral Auxiliary and Stereoselective Synthesis Applications

There is no significant evidence in the scientific literature to suggest that this compound is commonly used as a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While the oxane ring of this compound is a source of potential chirality if substituted, the parent compound itself is achiral.

In the context of stereoselective synthesis, the aldehyde group of this compound can react with chiral nucleophiles or in the presence of chiral catalysts to generate stereocenters. For example, enantioselective additions to aldehydes are a common strategy for creating chiral alcohols. However, specific studies focusing on this compound as the substrate in such stereoselective reactions are not prominently featured in the literature. General methods for the stereoselective synthesis of complex molecules often involve the use of chiral building blocks or catalysts, but the specific application of this compound in this regard remains an area for potential future investigation.

Utility in the Development of Advanced Organic Materials

The potential application of this compound in the development of advanced organic materials is not an area that has been explored in depth in scientific publications. The development of new organic materials often relies on molecules with specific electronic, optical, or self-assembly properties. While the tetrahydropyran unit can influence solubility and solid-state packing, and the aldehyde can be used for polymerization or functionalization of surfaces, there are no specific reports of this compound being used for these purposes.

Synthesis and Reactivity of Structural Analogues and Derivatives of 3 Oxan 4 Yl Propanal

Modifications of the Propanal Side Chain: Homologs and Branched Derivatives

The propanal side chain of 3-(Oxan-4-yl)propanal offers a prime site for chemical modification, allowing for the synthesis of homologous series and the introduction of branching. These modifications can be achieved through well-established synthetic organic reactions, primarily leveraging the reactivity of the aldehyde group.

Homologs of this compound, such as 4-(oxan-4-yl)butanal and 5-(oxan-4-yl)pentanal, can be synthesized through chain extension methodologies. One common approach is the Wittig reaction, which converts aldehydes into alkenes. researchgate.netorganic-chemistry.orgresearchgate.net For instance, the reaction of this compound with a phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis of the resulting enol ether, would yield the one-carbon homologated aldehyde.

Branched derivatives can be readily accessed through nucleophilic additions to the aldehyde carbonyl group. The Grignard reaction, employing organomagnesium halides, is a powerful tool for introducing alkyl or aryl substituents at the carbon atom adjacent to the aldehyde. nih.govespublisher.comresearchgate.net For example, treatment of this compound with a Grignard reagent like methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol, would produce 3-(Oxan-4-yl)butan-2-one. Subsequent reduction can then yield the corresponding branched alcohol.

Another key reaction for creating branched structures is the aldol (B89426) condensation. nih.govacs.orgnih.gov Under basic or acidic conditions, this compound can react with itself or other enolizable aldehydes or ketones to form β-hydroxy carbonyl compounds. For instance, the self-condensation of this compound would yield 2-methyl-3-hydroxy-5-(oxan-4-yl)pentanal. nih.gov Subsequent dehydration can lead to the formation of α,β-unsaturated aldehydes.

Table 1: Synthesis of Propanal Side Chain Derivatives

| Derivative Type | Starting Material | Reagents and General Conditions | Product Structure |

| Homologation (One-carbon extension) | This compound | 1. Ph₃P=CHOMe, THF 2. H₃O⁺ | 4-(Oxan-4-yl)butanal |

| Branched (Methyl addition) | This compound | 1. CH₃MgBr, Et₂O 2. PCC, CH₂Cl₂ | 3-(Oxan-4-yl)butan-2-one |

| Branched (Aldol self-condensation) | This compound | NaOH, H₂O, Heat | 2-Methyl-5-(oxan-4-yl)pent-2-enal |

Variations in the Tetrahydropyran (B127337) Core: Substituted and Ring-Modified Analogues

Modifications to the tetrahydropyran ring itself can lead to a diverse range of analogues with altered steric and electronic properties. These modifications include the introduction of substituents on the ring and alterations to the ring structure, such as the formation of spirocyclic systems.

The synthesis of substituted tetrahydropyrans can be achieved through various strategies, often starting from acyclic precursors. The Prins cyclization, for example, is a powerful method for constructing tetrahydropyran rings from homoallylic alcohols and aldehydes. nih.govnih.govntu.edu.sg By choosing appropriately substituted starting materials, one can introduce substituents at various positions on the tetrahydropyran ring. For instance, reacting a substituted homoallylic alcohol with an appropriate aldehyde could yield a tetrahydropyran ring with substituents at positions 2, 3, 5, or 6, which could then be further elaborated to a this compound analogue. The diastereoselective synthesis of highly substituted tetrahydropyran-4-ones has also been reported, which can serve as precursors to the desired propanal derivatives. acs.org

Ring-modified analogues, particularly spirocyclic compounds, represent a significant structural departure from the parent molecule. The synthesis of spirocyclic ethers can be achieved through intramolecular cyclization reactions. For example, a suitably functionalized derivative of this compound could undergo an intramolecular reaction to form a spiro-ether. prepchem.com A copper-catalyzed enantioselective carboetherification of alkenols has been shown to produce spirocyclic ethers, a strategy that could potentially be adapted. The synthesis of spiro[tetrahydropyran-4,2'-oxazolidine] derivatives has also been described, starting from a ketene (B1206846) S,S-acetal and aminoethanol, followed by reaction with active methylene (B1212753) compounds. researchgate.net This highlights a potential route to spirocyclic systems fused at the 4-position of the tetrahydropyran ring.

Table 2: Synthesis of Tetrahydropyran Core Variations

| Variation Type | General Synthetic Strategy | Key Intermediates/Starting Materials | Example Product Class |

| Substituted Tetrahydropyran | Prins Cyclization | Substituted homoallylic alcohols and aldehydes | 2-Methyl-3-(oxan-4-yl)propanal |

| Substituted Tetrahydropyran | Diastereoselective Aldol/Michael Addition | β-ketoesters and aldehydes | Substituted tetrahydropyran-4-ones |

| Spirocyclic Analogue | Intramolecular Cyclization | Functionalized this compound derivative | Spiro[tetrahydropyran-4,2'-furan] derivatives |

| Spirocyclic Analogue | Multi-step synthesis from ketene acetals | Ketene S,S-acetals, aminoethanol | Spiro[tetrahydropyran-4,2'-oxazolidine] derivatives |

Hybrid Compounds Incorporating the this compound Moiety with Other Functional Groups

The creation of hybrid molecules, where the this compound moiety is covalently linked to other functional groups or heterocyclic systems, can lead to compounds with novel properties. This approach is widely used in drug discovery to combine the pharmacophoric features of different molecular scaffolds.

The aldehyde functionality of this compound is a key handle for the synthesis of such hybrids. For instance, the aldehyde can be converted to an amine via reductive amination. This amine can then be used as a building block to be incorporated into other heterocyclic systems.

A common strategy for creating hybrid compounds is the condensation of the aldehyde with a molecule containing a reactive hydrazide or amine group, followed by cyclization to form a new heterocyclic ring. For example, reaction with a substituted hydrazide could lead to the formation of a hydrazone, which could then be cyclized to form a pyrazole (B372694) or a 1,3,4-oxadiazole (B1194373) ring. The synthesis of 1,3,4-oxadiazole derivatives often proceeds through the cyclodehydration of N,N'-diacylhydrazines or the reaction of acyl hydrazides with orthoesters. researchgate.net

Similarly, the this compound moiety could be incorporated into thiazolidinedione-containing hybrids. The synthesis of thiazolidinedione derivatives often involves the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione. researchgate.netresearchgate.net Thus, condensing this compound with thiazolidine-2,4-dione would directly link the two moieties.

Table 3: Synthesis of Hybrid Compounds

| Hybrid Type | General Synthetic Approach | Reagents for Moiety Introduction | Example Hybrid Structure |

| Oxadiazole Hybrid | Condensation and Cyclization | Substituted hydrazides, then a cyclizing agent (e.g., POCl₃) | 2-(2-(Oxan-4-yl)ethyl)-5-aryl-1,3,4-oxadiazole |

| Thiazolidinedione Hybrid | Knoevenagel Condensation | Thiazolidine-2,4-dione, piperidine (B6355638) (catalyst) | 5-(3-(Oxan-4-yl)propylidene)thiazolidine-2,4-dione |

| Triazole Hybrid | "Click" Chemistry (Huisgen Cycloaddition) | Conversion of the aldehyde to an azide (B81097) or alkyne, followed by reaction with a corresponding alkyne or azide partner | 1-(Substituted)-4-(2-(oxan-4-yl)ethyl)-1,2,3-triazole |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 Oxan 4 Yl Propanal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Oxan-4-yl)propanal. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aldehydic proton is expected to appear as a triplet in the downfield region, typically around 9.7 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons on the oxane ring will present as a complex series of multiplets in the range of approximately 3.3 to 4.0 ppm for those adjacent to the oxygen atom and 1.2 to 1.8 ppm for the remaining methylene protons. The protons of the propyl chain will also give rise to characteristic signals.

The ¹³C NMR spectrum provides further structural confirmation by identifying the unique carbon environments. youtube.combldpharm.com The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the region of 200-205 ppm. youtube.com The carbons of the oxane ring adjacent to the oxygen atom are expected to resonate around 67-70 ppm, while the other ring carbons will appear at approximately 25-35 ppm. chemicalbook.com The carbons of the propanal side chain will have shifts corresponding to their proximity to the aldehyde group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H on C=O (aldehyde) | ~9.7 | Triplet (t) | ~1-3 |

| CH₂ adjacent to C=O | ~2.4 | Triplet of doublets (td) | ~7-8, ~1-3 |

| CH₂ on propyl chain | ~1.6 | Multiplet (m) | - |

| CH on oxane ring | ~1.8 | Multiplet (m) | - |

| CH₂ on oxane ring (adjacent to O) | ~3.4 & ~3.9 | Multiplets (m) | - |

| CH₂ on oxane ring | ~1.3 & ~1.7 | Multiplets (m) | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (aldehyde) | ~202 |

| CH₂ adjacent to C=O | ~45 |

| CH₂ on propyl chain | ~30 |

| CH on oxane ring | ~35 |

| CH₂ on oxane ring (adjacent to O) | ~68 |

| CH₂ on oxane ring | ~32 |

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₈H₁₄O₂.

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 142.2. The fragmentation pattern is predicted to be influenced by the presence of both the aldehyde and the oxane ring. miamioh.edu

Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. youtube.comyoutube.com For this compound, α-cleavage on either side of the carbonyl group would lead to the loss of a hydrogen atom (resulting in an [M-1]⁺ ion at m/z 141) or the loss of the propyl-oxane substituent. The oxane ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like water or formaldehyde. miamioh.edu

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion |

| 141 | [C₈H₁₃O₂]⁺ | Loss of H from the aldehyde |

| 113 | [C₇H₁₃O]⁺ | Loss of CHO |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the bond between the propyl chain and the oxane ring |

| 85 | [C₅H₉O]⁺ | Fragmentation of the oxane ring |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | α-cleavage at the carbonyl group |

| 44 | [C₂H₄O]⁺ | McLafferty rearrangement product |

| 29 | [CHO]⁺ | α-cleavage at the carbonyl group |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

The IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹. Another key feature will be the aldehydic C-H stretching vibrations, which typically appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the oxane ring will be confirmed by a strong C-O-C stretching band in the region of 1080-1150 cm⁻¹. The spectrum will also contain various C-H stretching and bending vibrations for the methylene groups in the ring and the propyl chain. acs.org

Raman spectroscopy, which is particularly sensitive to non-polar bonds, will also show a characteristic C=O stretching band, though its intensity may vary. The symmetric C-O-C stretching of the oxane ring is expected to be a strong and polarized band in the Raman spectrum. The various CH₂, and CH₃ stretching and bending vibrations will also be observable. nih.gov

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Weak to Medium |

| CH₂ Asymmetric Stretch | ~2925 | ~2925 | Strong |

| CH₂ Symmetric Stretch | ~2855 | ~2855 | Strong |

| C=O Stretch | ~1730 | ~1730 | Strong (IR), Medium (Raman) |

| CH₂ Scissoring | ~1465 | ~1465 | Medium |

| C-O-C Asymmetric Stretch | ~1100 | ~1100 | Strong (IR) |

| C-O-C Symmetric Stretch | - | ~850 | Strong (Raman) |

Future Research Trajectories and Emerging Opportunities for 3 Oxan 4 Yl Propanal Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are paramount in modern synthetic chemistry. nih.govrasayanjournal.co.in Future research into the synthesis of 3-(Oxan-4-yl)propanal should prioritize these principles.

Current synthetic methods for related tetrahydropyran (B127337) structures often rely on multi-step processes that may involve hazardous reagents and generate significant waste. smolecule.com A key objective will be to develop more atom-economical and environmentally benign routes. This could involve the use of safer solvents, biodegradable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound-assisted synthesis. nih.govresearchgate.netnih.gov

One promising avenue is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing waste and improving efficiency. rasayanjournal.co.in For instance, a potential MCR for this compound could involve a Prins-type cyclization. The classic Prins reaction, involving the acid-catalyzed reaction of an alkene with an aldehyde, is a powerful tool for constructing tetrahydropyran rings. researchgate.net Green variations of this reaction using water as a solvent and solid acid catalysts like phosphomolybdic acid have been reported for the synthesis of tetrahydropyran-4-ol derivatives and could be adapted. organic-chemistry.org

Furthermore, the use of bio-based starting materials could significantly enhance the sustainability of this compound synthesis. Exploring pathways from renewable feedstocks would align with the growing demand for sustainable chemical production.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Tetrahydropyran Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, solvent-free conditions rasayanjournal.co.inresearchgate.net |

| Catalysts | Strong mineral acids, stoichiometric reagents | Solid acids, biocatalysts, organocatalysts organic-chemistry.orgrsc.org |

| Energy Input | Often requires high temperatures and long reaction times | Microwave, ultrasound, room temperature reactions nih.govrasayanjournal.co.in |

| Byproducts | Can generate significant waste | Minimal byproducts, high atom economy nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis of this compound. The aldehyde functionality and the stereocenter at the 4-position of the oxane ring present opportunities for stereoselective catalysis.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts. For example, L-proline has been shown to be an efficient catalyst for the synthesis of various pyran derivatives. rsc.org A bifunctional catalyst combining L-proline with a polyoxometalate has demonstrated high yields in the green synthesis of heterocyclic compounds. rsc.org Such systems could be explored for the asymmetric synthesis of this compound, potentially controlling the stereochemistry of the final product.

Metal-mediated catalysis also holds significant promise. Platinum-catalyzed hydroalkoxylation of hydroxy olefins has been shown to be a versatile method for forming tetrahydropyran rings, tolerating a range of functional groups. organic-chemistry.org Similarly, lanthanide triflates have been used as efficient catalysts for intramolecular hydroalkoxylation/cyclization reactions. organic-chemistry.org The search for cost-effective and recyclable catalysts, such as those based on abundant metals like cobalt, is an important research direction. rsc.org For instance, Co3O4 nanoparticles have been synthesized via a green route and demonstrated catalytic activity in various reactions. rsc.org

Table 2: Examples of Catalytic Systems for Tetrahydropyran Ring Synthesis

| Catalyst Type | Example | Application | Reference |

| Solid Acid | Phosphomolybdic acid | Prins cyclization in water | organic-chemistry.org |

| Organocatalyst | L-proline grafted polyoxometalate | One-pot three-component synthesis of heterocycles | rsc.org |

| Metal Catalyst | Platinum complexes | Hydroalkoxylation of γ- and δ-hydroxy olefins | organic-chemistry.org |

| Lanthanide Catalyst | Lanthanide triflates | Intramolecular hydroalkoxylation/cyclization | organic-chemistry.org |

| Nanocatalyst | Co3O4 nanoparticles | Various catalytic applications | rsc.org |

Expansion into Supramolecular Chemistry and Materials Science Applications

The unique structure of this compound, with its hydrogen bond accepting oxygen atom within the oxane ring and the reactive aldehyde group, makes it an attractive building block for supramolecular chemistry and materials science.

In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, organized structures. The oxane ring of this compound can participate in hydrogen bonding, a key interaction in directing self-assembly. The aldehyde group can be further functionalized to introduce other recognition motifs, such as those that can engage in π-π stacking or metal coordination. This could enable the design of novel host-guest systems, molecular sensors, or self-assembling materials. For example, derivatives of tetrahydropyran are known to form part of pyranose sugars, which are fundamental units in many biological supramolecular structures. wikipedia.org

The aldehyde functionality also opens up possibilities for dynamic covalent chemistry, where reversible covalent bond formation is used to create adaptive materials. By reacting this compound with appropriate partners, it could be incorporated into dynamic polymers or gels that respond to external stimuli such as pH or light.

In materials science, this compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers. The incorporation of the oxane ring into a polymer backbone could influence its physical properties, such as its solubility, thermal stability, and biocompatibility. The aldehyde group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities to tailor the material's properties for specific applications, such as drug delivery or specialty coatings. The study of tetrahydropyridine (B1245486) derivatives, which are structurally similar, has shown potential in creating novel materials with diverse biological activities. auctoresonline.org

Table 3: Potential Applications of this compound in Supramolecular and Materials Chemistry

| Field | Potential Application | Key Structural Feature |

| Supramolecular Chemistry | Host-guest systems, molecular sensors | Oxane ring (hydrogen bonding), functionalizable aldehyde |

| Dynamic Covalent Chemistry | Stimuli-responsive polymers and gels | Reversible reactions of the aldehyde group |

| Materials Science | Monomer for novel polymers, cross-linking agent | Oxane ring (influences polymer properties), aldehyde (for modification) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.